molecular formula C24H19BrN2O B444672 6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide

6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B444672
M. Wt: 431.3g/mol
InChI Key: HMTSPHZRVRAKSK-UHFFFAOYSA-N
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Description

6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and a carboxamide group at the 4th position of the quinoline ring. The compound also features a 4-methylphenylmethyl substituent attached to the nitrogen atom of the carboxamide group. This structural arrangement imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Carboxylation: The carboxamide group can be introduced through the reaction of the brominated quinoline with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Substitution: The phenyl group at the 2nd position can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with the brominated quinoline in the presence of a palladium catalyst and a base.

    Amidation: The final step involves the reaction of the substituted quinoline with 4-methylbenzylamine to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide has several scientific research applications, including

Properties

Molecular Formula

C24H19BrN2O

Molecular Weight

431.3g/mol

IUPAC Name

6-bromo-N-[(4-methylphenyl)methyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C24H19BrN2O/c1-16-7-9-17(10-8-16)15-26-24(28)21-14-23(18-5-3-2-4-6-18)27-22-12-11-19(25)13-20(21)22/h2-14H,15H2,1H3,(H,26,28)

InChI Key

HMTSPHZRVRAKSK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4

Origin of Product

United States

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